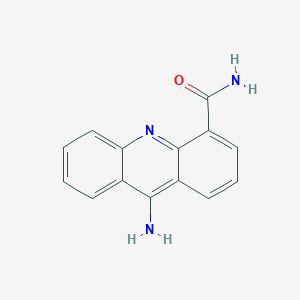

9-Aminoacridine-4-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-aminoacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAEEYIUMQDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147854 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106988-43-6 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 9 Aminoacridine 4 Carboxamide

Advanced Synthetic Pathways for 9-Aminoacridine-4-carboxamide Core

The synthesis of the 9-aminoacridine (B1665356) core has evolved to include more efficient and versatile methods, allowing for the generation of diverse compound libraries. nih.gov Traditional methods often involved multi-step syntheses with harsh conditions and low yields. google.comrsc.org

One established route to the acridine (B1665455) nucleus begins with N-phenylanthranilic acid, which is treated with phosphorus oxychloride (POCl₃). This reaction proceeds through a vigorous phase to form 9-chloroacridine (B74977). The crude 9-chloroacridine is then converted to 9-aminoacridine by reacting it with phenol (B47542) and ammonium (B1175870) carbonate. orgsyn.org

More recent and advanced strategies offer improved efficiency and substrate scope. A parallel synthetic approach utilizes commercially available salicylic (B10762653) acid derivatives as starting materials. nih.gov This pathway involves:

Methylation of the salicylic acid.

Activation of the hydroxyl group as a triflate.

Buchwald-Hartwig coupling with a substituted aniline (B41778) to form a diarylamine intermediate. nih.gov

Saponification of the methyl ester. nih.gov

Friedel-Crafts cyclization using POCl₃ to yield the 9-chloroacridine core. nih.gov

This method allows for significant variation in both the acridine ring system and the sidechains introduced later in the synthesis. nih.gov Further optimizations have focused on creating greener and simpler procedures. For instance, an improved synthesis of the key precursor 6,9-dichloro-2-methoxy-4-nitroacridine was developed, which serves as a common intermediate for both 4,9-diaminoacridines and 4-aminoacridines. rsc.orgrsc.org

Researchers have also developed several "one-pot" methods for the rapid derivatization of the 9-aminoacridine scaffold, including reductive amination, nucleophilic aromatic substitution (SNAT), and solid-phase synthesis (SPS), which facilitate the generation of new compounds for pharmacological screening. google.com

| Synthetic Method | Key Reagents/Steps | Advantages | Reference(s) |

| Classical Synthesis | N-phenylanthranilic acid, POCl₃, Phenol, (NH₄)₂CO₃ | Foundational method | orgsyn.org |

| Parallel Synthesis | Salicylic acid derivatives, Buchwald-Hartwig coupling, POCl₃ | Allows for diverse libraries, variation of core and sidechains | nih.gov |

| Optimized Route | 4-chlorosalicylic acid, Buchwald-Hartwig coupling | Greener, simpler, improved overall yields | rsc.orgrsc.org |

| Rapid Derivatization | Reductive amination, SNAT, SPS | Efficient, suitable for generating screening libraries | google.com |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold has been a cornerstone of research to develop potent antitumor agents. arabjchem.orgacs.org These studies have systematically explored how substitutions at various positions on the acridine ring and modifications of the side chain influence DNA binding, cytotoxicity, and in vivo efficacy. nih.govnih.gov

Substitution at the 5-position of the acridine ring has a profound effect on biological activity. nih.gov Studies comparing various derivatives have shown that while both 5- and 7-substituted compounds can bind to DNA via intercalation, only the 5-substituted analogues demonstrate significant in vivo antitumor activity. nih.gov

All tested 5-substituted compounds showed activity against experimental leukemias. nih.gov However, activity against solid tumors, such as the Lewis lung carcinoma, was observed only in derivatives bearing electron-withdrawing substituents. nih.gov These groups are powerful enough to ensure the acridine chromophore remains uncharged at physiological pH, which is believed to improve distribution as the compounds exist predominantly as monocations. nih.gov

Structural and kinetic studies have provided further insight, suggesting that the enhanced cytotoxicity of 5-substituted derivatives is linked to improved DNA binding kinetics and affinity. rcsb.org This enhancement is attributed to favorable stacking interactions between the 5-substituent and the cytosine base within the CpG binding site on DNA. rcsb.org

| 5-Position Substituent Type | Key Finding | Impact on Activity | Reference(s) |

| General | Profoundly affects antileukemic activity. | Only 5-substituted (vs. 7-substituted) show in vivo antitumor activity. | nih.govnih.gov |

| Electron-withdrawing | Renders acridine chromophore uncharged at physiological pH. | Required for in vivo activity against solid tumors. | nih.gov |

| Various (F, Phenyl, etc.) | Enhances stacking interactions with DNA bases. | Increases cytotoxicity and DNA binding affinity. | rcsb.org |

In contrast to the 5-position, substitution at the 7-position generally leads to a reduction in antitumor efficacy, although the effects can be complex. While 7-substituted compounds bind to DNA equally as well as their 5-substituted counterparts, they typically lack in vivo antitumor activity. nih.gov

| 7-Position Substituent | Context | Impact on Biological Activity | Reference(s) |

| General | Comparison with 5-substituted derivatives | Lack of in vivo antitumor activity | nih.gov |

| Various | In vitro cell line screening | Enhanced selectivity for human colon carcinoma (HCT-8) | nih.gov |

| 7-OMe | Platinum(II)diamine conjugate | Large decrease in cytotoxicity and DNA binding | nih.gov |

| 7-F | Platinum(II)diamine conjugate | Small decrease in cytotoxicity | nih.gov |

| Electron-donating group | Pyrazole-fused acridone (B373769) derivatives | More active, potentially due to better DNA interaction | rsc.org |

The carboxamide side chain at the 4-position is a critical determinant of the biological activity of this class of compounds. Modifications to its length, charge, and composition significantly affect DNA binding kinetics and cytotoxicity. nih.gov Derivatives with a 4-CONH(CH₂)₂NR₁R₂ side chain, where the terminal nitrogen can be protonated at neutral pH, exhibit a particularly stable mode of DNA binding. nih.gov This enhanced kinetic stability is positively correlated with in vivo antitumor activity. nih.gov A key feature of the proposed binding model is a bifurcated hydrogen bond between the drug (carboxamide NH and protonated terminal amine) and the O2 atom of a cytosine base adjacent to the intercalation site. nih.gov

The synthesis of bis(9-aminoacridine-4-carboxamides), where two acridine units are joined by a linker, represents another strategy. nih.govresearchgate.net These molecules are designed to bis-intercalate into DNA. nih.gov Studies with linkers of varying flexibility and charge, and with different terminal groups on the side chains (e.g., ethylpiperidino, N-methylpiperidin-4-yl), have shown that these modifications significantly influence cytotoxicity. nih.gov For instance, the ethylpiperidino series was generally found to be more cytotoxic than the N-methylpiperidin-4-yl series in human leukaemic cells. nih.gov

The nature of the functional group linking the acridine chromophore to side chains or other moieties has been explored to optimize pharmacological profiles. A direct comparison between amide and ester functionalities was conducted in a series of acridine-based platinum(II) complexes. researchgate.net In this study, researchers synthesized complexes where the platinum(II) unit was tethered to either an acridine-9-carboxylate (ester) or an acridine-9-carboxamide (B1655379) (amide) chromophore. researchgate.net

Conjugating this compound to a platinum(II)diamine moiety creates hybrid molecules that combine the DNA intercalating properties of the acridine with the covalent DNA binding of platinum. nih.govacs.org These conjugates have been synthesized and characterized both chemically and biologically. nih.govresearchgate.net

The synthesis involves tethering the substituted acridine-4-carboxamide to a diamine ligand, which then coordinates to the platinum(II) center. researchgate.net Characterization often involves spectroscopic methods and X-ray diffraction to confirm the structure. researchgate.net

The biological activity of these conjugates is sensitive to modifications on both the acridine ring and the linker connecting the two components. For example, introducing substituents at the 7-position of the acridine ring (7-OMe or 7-F) led to a decrease in cytotoxicity compared to the unsubstituted parent conjugate. nih.gov The length of the polymethylene chain linking the acridine and the platinum moiety also plays a role, with shorter linkers generally resulting in higher activity. researchgate.net These conjugates often show a different DNA sequence selectivity compared to cisplatin (B142131), with an enhanced preference for GA and CG dinucleotide sequences. researchgate.net

| Compound Type | Key Structural Feature | Finding | Reference(s) |

| 7-Substituted Conjugates | 7-OMe or 7-F on acridine ring | Decreased cytotoxicity compared to parent conjugate. | nih.gov |

| Variable Linker Conjugates | Polymethylene linkers of varying lengths (n=2-6) | Shorter linkers are generally more active. | researchgate.net |

| Amide vs. Ester Linkage | Acridine-9-carboxamide vs. Acridine-9-carboxylate | Ester-containing complexes showed higher cytotoxicity. | researchgate.net |

| DNA Binding | Tethered this compound | Altered DNA sequence selectivity compared to cisplatin, favoring GA/CG sites. | researchgate.net |

Bis(9-aminoacridine-4-carboxamides) and Linker Chemistry

Bis(9-aminoacridine-4-carboxamides) are dimeric compounds featuring two this compound units connected by a linker chain. researchgate.net This structural design allows for the simultaneous insertion of both acridine chromophores into the DNA base stack, a process known as bis-intercalation. nih.gov The nature of the linker—its length, flexibility, and charge—is a critical determinant of the molecule's DNA binding properties and biological activity. researchgate.net Consequently, significant research has focused on the synthesis of diverse bis(9-aminoacridine-4-carboxamides) through varied linker chemistry to explore these structure-activity relationships. researchgate.netnih.gov

The general synthetic approach to bis(9-aminoacridine-4-carboxamides) typically involves the reaction of two equivalents of a reactive 9-substituted acridine-4-carboxamide monomer with one equivalent of a diamine linker. A common precursor is a 9-chloroacridine-4-carboxamide derivative. oup.com The synthesis often begins with the conversion of 9(10H)-acridone-4-carboxylic acid to 9-chloroacridine-4-carbonyl chloride using an agent like thionyl chloride. oup.com This highly reactive acid chloride is then reacted with a suitable amine to form the carboxamide side chain. In the final step, the 9-chloroacridine-4-carboxamide intermediate is coupled with a linker, typically a diamine, where the amino groups of the linker displace the chlorine atom at the 9-position of each acridine ring to form the dimeric structure. oup.com

A variety of linkers have been synthesized to connect the two acridine moieties, which can be broadly categorized based on their chemical properties.

Flexible and Semi-Rigid Linkers

A significant portion of research has utilized flexible or semi-rigid linkers to tether the two acridine units. These linkers vary in length and charge, allowing for a systematic investigation of their impact on the molecule's properties.

Neutral Flexible Alkyl Chains: Simple, uncharged aliphatic chains, such as 1,6-diaminohexane, have been used to create a neutral, flexible bridge between the two acridines. oup.com

Charged Flexible Polyamine Chains: Polyamines like spermidine (B129725) and its analogues serve as charged, flexible linkers. nih.govacs.orgmdpi.com These linkers are intended to reside in the minor groove of DNA. nih.govacs.org

Semi-Rigid Charged Linkers: More constrained linkers, such as those containing a piperazine (B1678402) ring, introduce a degree of rigidity to the structure. nih.govacs.orgnih.govsigmaaldrich.com

The synthesis of these compounds involves linking the two acridine units via the 9-position. nih.govacs.org Studies have been conducted on series of these molecules with different side chains attached to the carboxamide group, such as N,N-dimethylaminoethyl, ethylmorpholino, ethylpiperidino, and N-methylpiperidin-4-yl groups. researchgate.netnih.govacs.orgnih.gov

| Linker Type | Specific Linker Example | Linker Characteristics | Carboxamide Side Chain Examples |

|---|---|---|---|

| Neutral Flexible Alkyl | 1,6-Diaminohexane oup.com | Neutral, Flexible | N,N-dimethylethylenediamine oup.com |

| Charged Flexible Polyamine | Spermidine analogue nih.govacs.org | Charged, Flexible | N,N-dimethylaminoethyl, Ethylmorpholino nih.govacs.org |

| Semi-Rigid Charged | Piperazine-containing chain nih.govacs.orgnih.govsigmaaldrich.com | Charged, Semi-Rigid | Ethylpiperidino, N-methylpiperidin-4-yl, Ethylmorpholino researchgate.netnih.govnih.gov |

Polyamide Linkers

Another approach involves the use of polyamide linkers, which are designed for sequence-specific recognition in the minor groove of DNA. gatech.edu This strategy combines the intercalating function of the acridine with the sequence-reading capability of the polyamide chain. gatech.edu The synthesis of these more complex structures can be achieved using solid-phase synthesis techniques. researchgate.netnih.gov For example, a polyamide backbone can be assembled on a resin support, followed by the attachment of the acridine units. gatech.edunih.gov In one design, two polyamide chains, each with an acridine at the C-terminus, are linked together to create a symmetric bis-intercalator. gatech.edu

The synthesis of these conjugates can be complex. For instance, a resin-bound H-pin polyamide can be cleaved with a diamine such as 2,2'-(ethylenedioxy)bis(ethylamine) to create a diamine intermediate, which is then reacted with a 9-chloroacridine derivative to yield the final bis-acridine conjugate. gatech.edu

Molecular Mechanisms of Action of 9 Aminoacridine 4 Carboxamide

DNA Intercalation Studies

The primary mode of interaction for 9-aminoacridine-4-carboxamide with DNA is intercalation, where the planar acridine (B1665455) chromophore inserts itself between the base pairs of the DNA double helix. ontosight.ai This process is fundamental to its biological effects, which include the inhibition of topoisomerase enzymes and the disruption of DNA replication and transcription. ontosight.ai

Thermodynamics and Kinetics of DNA Binding

The binding of this compound derivatives to DNA is a dynamic process characterized by multiple kinetic steps. Studies using surfactant-sequestration methods have revealed that the dissociation of these compounds from calf thymus DNA involves at least three intermediate bound forms. nih.gov For certain derivatives, specifically those with a 4-CONH(CH2)2NR1R2 side chain where the terminal nitrogen can be protonated, an additional, more stable binding mode is observed. nih.govdatapdf.com This fourth, long-lived transient species is associated with a higher kinetic stability of the DNA-drug complex. nih.govdatapdf.com

A notable correlation exists between the in vivo antitumor activity of these compounds, their preferential binding to GC-rich DNA sequences, and the presence of this highly stable, fourth bound state. nih.govdatapdf.com This suggests that the kinetic stability of the DNA-drug interaction is a critical determinant of biological efficacy. nih.gov The dissociation kinetics of DNA complexes with various acridinecarboxamides, including those with neutral chromophores, follow a similar four-step pathway, indicating comparable interactions between their side chains and DNA base pairs. nih.govacs.org

The thermodynamic stability of the DNA complex with a morpholino derivative of this compound has been found to be indistinguishable from that of the parent compound, 9-amino-DACA. nih.gov This is despite the morpholino derivative being biologically inactive, highlighting the complexity of the structure-activity relationship beyond simple binding affinity. nih.gov

Influence of Side Chain-Guanine Interactions on DNA Dissociation Kinetics

The side chain at the 4-position of the acridine ring plays a crucial role in the DNA binding kinetics and, consequently, the biological activity of these compounds. nih.govnih.gov For derivatives with a protonatable terminal amino group on the side chain, a key interaction involves the formation of a bifurcated hydrogen bond. nih.govdatapdf.com This bond forms between the O2 oxygen atom of a cytosine base adjacent to the intercalation site and the NH groups of both the carboxamide and the protonated terminal amine of the drug. nih.govdatapdf.com

Crystallographic studies have provided detailed insights into these interactions, revealing that the side chain resides in the major groove of the DNA. nih.gov Specifically, the protonated dimethylamino group of the side chain forms hydrogen bonds with the O6 and N7 atoms of a guanine (B1146940) base. nih.govacs.orgnih.gov A bridging water molecule further stabilizes this interaction by forming hydrogen bonds with the carboxamide NH and a phosphate (B84403) oxygen of the same guanine. nih.govacs.orgnih.gov The presence and nature of these side chain-guanine interactions are critical, as they are directly linked to the kinetic stability of the DNA-drug complex and correlate with cytotoxicity and antitumor activity. nih.gov The dissociation of these complexes is a multi-step process, and the slowest step, which is correlated with biological activity, is attributed to the breaking of these side chain-guanine hydrogen bonds. nih.gov

The structural requirements for this interaction, including the presence of an unsubstituted carboxamide NH group and a two-methylene spacer between the carboxamide and the terminal protonated amine, are necessary for significant in vivo antitumor activity. nih.gov This underscores the importance of the precise geometry of the side chain in facilitating these critical hydrogen bonding interactions with guanine. nih.govdatapdf.comnih.gov

Sequence Selectivity of DNA Binding and Damage Profiles

This compound and its analogues exhibit distinct preferences for certain DNA sequences, which influences their DNA damage profiles.

Studies have shown that this compound derivatives display a preference for binding to GC-rich sequences in DNA. nih.govdatapdf.comrsc.org This selectivity is positively correlated with the in vivo antitumor activity of the compounds. nih.govdatapdf.com Theoretical investigations also support a preference for GC-rich triplets, although this can be sensitive to the computational model used. oup.com The interaction with GC sequences is further supported by the observation that these compounds have a higher affinity for GC-rich DNA over AT-rich sequences. researchgate.net

When this compound is conjugated with platinum(II)diamine complexes, a significant shift in DNA sequence specificity is observed. researchgate.netnih.gov Unlike cisplatin (B142131), which preferentially binds to runs of guanine nucleotides, these platinum conjugates show a markedly reduced reaction at such sites. researchgate.netnih.gov Instead, they exhibit a strong and enhanced preference for binding to 5'-GA dinucleotide sequences. researchgate.netnih.gov This altered sequence specificity has been demonstrated in human cells and represents a novel characteristic for a cisplatin analogue. researchgate.netnih.gov The presence of a GA dinucleotide is sufficient to reveal this altered selectivity. nih.gov These conjugates also show increased levels of DNA damage at CG dinucleotides compared to cisplatin. nih.gov

Table 1: DNA Binding Sequence Preference of this compound and its Platinum Conjugate

| Compound | Preferred DNA Sequence |

|---|---|

| This compound | GC-rich regions nih.govdatapdf.comrsc.org |

The methylation of cytosine at CpG sequences, a common epigenetic modification, significantly influences the DNA binding of platinum analogues of this compound. nih.gov Studies have shown that methylation at 5'-CpG sites leads to a significant increase in the binding intensity of these compounds, an effect not observed for cisplatin. nih.gov The enhancement of binding due to CpG methylation is most pronounced for the 9-ethanolamine-acridine carboxamide Pt complex, followed by the 9-aminoacridine (B1665356) carboxamide Pt complex. nih.gov This differential targeting of methylated DNA suggests a potential mechanism to improve therapeutic activity, as aberrant methylation patterns are a hallmark of many cancer cells. nih.govcpu.edu.cn

Table 2: Effect of CpG Methylation on DNA Binding of Platinum Complexes

| Compound | Effect of 5'-CpG Methylation on Binding |

|---|---|

| This compound Pt complex | Significantly increased binding nih.gov |

| 9-Ethanolamine-acridine carboxamide Pt complex | Largest increase in binding nih.gov |

| 7-Fluoro-9-aminoacridine-4-carboxamide Pt complex | Increased binding nih.gov |

DNA Unwinding Mechanisms

Intercalation by this compound derivatives causes significant structural distortion of the DNA double helix, most notably unwinding. This unwinding can be quantified by measuring the unwinding angle, which is determined from the coalescence point of plasmids in an agarose (B213101) gel. nih.gov Studies comparing this compound analogues to the chemotherapeutic agent cisplatin have shown that the acridine derivatives produce a much greater unwinding angle. nih.govresearchgate.netgenscript.com This superior unwinding capability suggests a more efficient mechanism for DNA binding and structural perturbation compared to cisplatin. nih.gov

Bis-derivatives, where two this compound units are joined by a linker, are also potent DNA intercalators. These "diacridines" can remove and even reverse the supercoiling of closed circular DNA, confirming bifunctional intercalation. nih.gov Depending on the specific structure, these bis-intercalators exhibit helix unwinding angles ranging from 26 to 46 degrees. nih.gov

| Compound/Class | Observed DNA Unwinding Effect | Source(s) |

| This compound Analogues | Greater unwinding angle compared to cisplatin. | nih.govresearchgate.netgenscript.com |

| Bis(9-aminoacridine-4-carboxamides) | Helix unwinding angles ranging from 26° to 46°. | nih.gov |

Fluorescent Intercalator Displacement (FID) Assays

The Fluorescent Intercalator Displacement (FID) assay is a common method used to investigate and confirm the interaction of this compound derivatives with DNA. nih.govresearchgate.net This technique relies on a fluorescent dye, typically ethidium (B1194527) bromide (EtBr), which becomes highly fluorescent upon intercalating into DNA. researchgate.net When a this compound compound is introduced, it competes with EtBr for the intercalation sites. researchgate.net The displacement of EtBr from the DNA by the compound leads to a measurable decrease in fluorescence intensity. researchgate.netresearchgate.net

FID assays have demonstrated that this compound-platinum complexes reduce EtBr-induced fluorescence in a concentration-dependent manner, confirming their ability to bind to DNA. nih.govresearchgate.net These assays also reveal kinetic differences; the acridine derivatives displace EtBr and bind to DNA more rapidly than agents like cisplatin. nih.govgenscript.com This method is not limited to DNA, as FID assays have also been used to show that 9-aminoacridine can bind to RNA in vitro. researchgate.netmerckmillipore.com

DNA Cross-linking Mechanisms by Bis-derivatives

Bis(this compound) derivatives, which feature two acridine chromophores connected by a linker, are capable of not just intercalating but also cross-linking DNA. nih.govnih.gov X-ray crystallography has revealed that a derivative with a six-carbon linker can simultaneously bind to two separate DNA duplexes (d(CGTACG)2 molecules) in a non-covalent manner. nih.govnih.gov In this structure, one acridine chromophore intercalates into a CG step of one DNA duplex, while the other half of the ligand binds to a second DNA molecule. nih.govnih.gov The alkyl linker connecting the two acridines threads through the minor grooves of the DNA molecules. nih.govnih.gov

More recent studies with diacridines connected by short, flexible hydrocarbon linkers (four or five carbons) show they can induce inter-duplex cross-linking by intercalating at an angle into two adjacent DNA duplexes. oup.com This angled intercalation forces significant topological changes, transforming the DNA into an overwound, side-by-side conformation. oup.com This ability to bind and cross-link DNA junction sites is a key mechanism for the potent effects of these bis-intercalators. oup.com

Topoisomerase Inhibition

A primary mechanism for the anticancer activity of this compound is the inhibition of topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and other cellular processes. ontosight.ai

Topoisomerase II Poisoning and Activity Modulation

This compound and its analogues are particularly recognized for their interaction with topoisomerase II (Topo II). ontosight.aimdpi.com These compounds can act as "Topo II poisons," which stabilize the "cleavable complex"—a transient intermediate where the enzyme is covalently bound to a double-stranded break in the DNA. acs.org This stabilization prevents the re-ligation of the DNA strands, leading to irreversible DNA breaks and ultimately triggering apoptosis (programmed cell death). acs.org The ability of 9-amino-DACA to poison Topo II is a known contributor to its toxicity. researchgate.net

However, not all derivatives act as poisons. Some acridine-based agents function as catalytic inhibitors of Topo II. acs.orgnih.gov Instead of trapping the cleavable complex, these inhibitors interfere with other steps in the enzyme's catalytic cycle, such as the initial binding of the enzyme to DNA. acs.org This mode of inhibition prevents the generation of permanent DNA strand breaks that are associated with secondary malignancies, a risk with traditional Topo II poisons. nih.gov The cellular response to bis(9-aminoacridine-4-carboxamides) can also be complex, with some derivatives inducing a G2/M cell cycle arrest characteristic of topoisomerase poisons, suggesting the involvement of these enzymes in their mode of action. nih.govnih.gov

Interaction with Other Cellular Targets

While DNA and topoisomerases are primary targets, the biological effects of this compound are also mediated by interactions with other cellular components.

Recent studies have identified ribosome biogenesis as a significant target. Specifically, 9-aminoacridine has been shown to inhibit both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these precursors. merckmillipore.com This disruption of ribosome production effectively halts protein synthesis, a critical pathway for rapidly dividing cells. The ability to bind to RNA, confirmed by FID assays, likely facilitates the inhibition of pre-rRNA maturation. merckmillipore.com

Other interactions have also been noted. In studies on its antimicrobial properties, 9-aminoacridine was found to interact with the bacterial cell membrane and disrupt the proton motive force. asm.org Furthermore, derivatives of this compound have demonstrated an altered DNA sequence specificity compared to other agents, showing an enhanced preference for binding at GA dinucleotides within repetitive alphoid DNA sequences in human cells. nih.gov Kinetic studies have suggested a specific molecular model where the drug complex is stabilized by a bifurcated hydrogen bond between the drug and a cytosine base adjacent to the intercalation site, a feature correlated with in vivo antitumor activity. datapdf.com

| Cellular Target | Mechanism of Action | Compound Class | Source(s) |

| Ribosome Biogenesis | Inhibition of pre-rRNA transcription and processing. | 9-Aminoacridine | merckmillipore.com |

| Bacterial Cell | Disruption of proton motive force. | 9-Aminoacridine | asm.org |

| Specific DNA Sequences | Preferential binding to GA dinucleotides in alphoid DNA. | This compound Pt complexes | nih.gov |

| DNA (molecular level) | Forms a bifurcated hydrogen bond with cytosine. | 9-Aminoacridine-4-carboxamides | datapdf.com |

Modulation of Gene Expression and Transcription Inhibition

This compound and its related compounds primarily function by physically obstructing the process of gene transcription. nih.gov The core mechanism involves the intercalation of the planar acridine ring system into the DNA double helix. ontosight.ainih.gov This insertion disrupts the normal structure of DNA, thereby inhibiting enzymes essential for DNA replication and transcription, such as topoisomerases. ontosight.airesearchgate.net

Derivatives known as bis(9-aminoacridine-4-carboxamides) are designed to bisintercalate, meaning two chromophores insert into the DNA, effectively sandwiching two base pairs. researchgate.netmdpi.com These molecules often feature side chains designed to "thread" through the DNA helix and form specific hydrogen-bonding contacts within the major groove, particularly with guanine bases. researchgate.netnih.gov This threading mechanism significantly enhances the compound's residence time on the DNA template, leading to potent transcription inhibition without necessarily increasing the binding affinity—a desirable trait for drug penetration in solid tumors. researchgate.net

Studies using DNA microarray analysis have shown that these compounds profoundly perturb transcription, leading to the up- and down-regulation of hundreds of genes. nih.gov The specific effects can vary depending on the structure of the sidechains and linkers, implying that different derivatives may target the transcription machinery in distinct ways. nih.govnih.gov For instance, some derivatives show a marked up-regulation of the transcription gene set itself, suggesting the transcription machinery is a primary target, while others predominantly affect protein modification processes, implying an involvement of topoisomerase poisoning. nih.gov In some cellular contexts, certain 9-aminoacridine derivatives can act as general inducers of gene transcription, causing a dramatic upregulation of hundreds of genes, including those that are typically silent in a specific cell type. nih.gov

| Compound Derivative | Relative Capacity to Inhibit Transcription | Primary Ontological Class Affected |

|---|---|---|

| C3NC3 morpholino | Highest | Transcription Gene Set |

| C2pipC2 morpholino | High | Transcription Gene Set |

| C8 piperidine (B6355638) | Moderate | Protein Modification Process |

| C8NMP | Low | Protein Modification Process |

| C2pipC2 piperidine | Lowest | Protein Modification Process |

Data derived from a study on human leukemia cells, showing the differential effects of various derivatives on gene expression. nih.gov

Induction of Apoptosis and Cell Death Pathways

A primary outcome of treatment with 9-aminoacridine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This process is triggered through multiple interconnected signaling cascades.

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism. Treatment with these compounds can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net This shift disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. mdpi.comnih.govthermofisher.com Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. mdpi.comnih.gov The activation of caspase-3/7, which leads to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP), has been observed following treatment with 9-aminoacridine derivatives. mdpi.comencyclopedia.pub

In addition to the caspase-dependent pathway, there is evidence for the involvement of the apoptosis-inducing factor (AIF), which can translocate to the nucleus and cause DNA fragmentation in a caspase-independent manner. researchgate.netthermofisher.com The extrinsic, or death receptor, pathway may also be involved, as evidenced by the upregulation of the Fas death receptor in some studies. researchgate.net

| Molecule/Family | Role in Apoptosis | Observed Effect |

|---|---|---|

| Bax/Bcl-2 | Regulators of mitochondrial permeability | Increased Bax:Bcl-2 ratio researchgate.net |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation observed researchgate.netmdpi.com |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Inhibition of procaspase-8 observed researchgate.net |

| Caspase-3/7 | Executioner caspases | Activation and PARP cleavage stimulated mdpi.comencyclopedia.pub |

| Fas Receptor | Death receptor (extrinsic pathway) | Upregulation observed researchgate.net |

| AIF | Caspase-independent cell death | Translocation to nucleus observed researchgate.net |

Reactive Oxygen Species (ROS) Production

The generation of reactive oxygen species (ROS) is another significant mechanism contributing to the cytotoxicity of this compound derivatives. researchgate.netfrontiersin.org Studies have shown that treatment with these compounds can induce a significant and rapid increase in intracellular ROS levels. researchgate.net This production of ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, creates a state of oxidative stress within the cell.

Oxidative stress can damage cellular components, including DNA, proteins, and lipids. researchgate.net This damage contributes directly to cell death and can also act as a trigger for apoptotic pathways. frontiersin.org The link between ROS and apoptosis is well-established, with ROS being able to induce mitochondrial membrane permeabilization. mdpi.com Furthermore, the cytotoxic effects of some 9-aminoacridine derivatives can be reduced by pretreatment with antioxidants like N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in their mechanism of action. researchgate.net

Tyrosine Kinase Inhibition

Acridine derivatives have been investigated as inhibitors of various protein kinases, including tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival. researchgate.netresearchgate.netresearchgate.net In silico docking studies have suggested that 9-aminoacridine derivatives can exhibit high inhibitory potential against several protein targets, most notably tyrosine kinases. researchgate.net

Specific research has focused on synthesizing novel acridine-4-carboxamide and acridine-4-carboxylate derivatives with the express purpose of creating tyrosine kinase inhibitors. researchgate.net While the broader class of acridines is known to target kinases, some derivatives of 9-aminoacridine have been identified as potential dual inhibitors of targets like VEGFR-2 and Src. mdpi.com This inhibition of key signaling kinases represents an additional layer to the compound's antitumor activity, complementing its direct effects on DNA.

Potential Activation of ERK and JNK Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are central to cellular responses to stress. amegroups.cn Research indicates that the antitumor effect of certain 9-aminoacridine derivatives is mediated through the ROS-dependent activation of the ERK and JNK pathways. researchgate.net

In vitro studies have demonstrated that treatment with a 9-aminoacridine derivative activates ERK1/2 and JNK1 in cancer cells. researchgate.net The cytotoxicity of the compound was significantly diminished when cells were co-treated with specific inhibitors of ERK1/2 and JNK, confirming the importance of these pathways to the drug's action. researchgate.net While the ERK pathway is often associated with cell survival, its sustained activation can also promote apoptosis, and the JNK pathway is a well-known mediator of stress-induced apoptosis. amegroups.cnnih.gov The activation of these pathways appears to be a downstream consequence of the ROS production induced by the compound. researchgate.net

p53 Function Modulation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often called the "guardian of the genome." oncotarget.com Several 9-aminoacridine-based drugs have been found to activate p53 signaling. nih.govresearchgate.net A noteworthy aspect of this activation is that it can occur without inducing genotoxic stress, which is the typical trigger for p53. google.com

This non-genotoxic activation of p53 is often mediated by the drug's ability to suppress the activity of nuclear factor-kappaB (NF-κB), a pro-survival signaling pathway frequently overactive in cancer cells. nih.govgoogle.com There is a functional interplay among the PI3K/AKT/mTOR, p53, and NF-κB pathways, and 9-aminoacridine derivatives can target this network. frontiersin.orgnih.gov By inhibiting the pro-survival PI3K/AKT/mTOR and NF-κB pathways, the balance is shifted towards the pro-apoptotic signals mediated by an activated p53, contributing to the selective killing of tumor cells. mdpi.comencyclopedia.pubnih.gov

Preclinical Efficacy Studies of 9 Aminoacridine 4 Carboxamide and Its Derivatives

Anticancer Activity

The anticancer potential of 9-aminoacridine-4-carboxamide and its derivatives has been extensively investigated through a variety of preclinical studies. These compounds, known for their ability to intercalate with DNA and inhibit topoisomerase enzymes, have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. The core structure of this compound serves as a scaffold for the synthesis of numerous derivatives with modified biological activities. arabjchem.org

The in vitro cytotoxic activity of this compound and its analogues has been confirmed across a diverse panel of human cancer cell lines, highlighting their potential as broad-spectrum anticancer agents. researchgate.net These studies are crucial in determining the initial efficacy and selectivity of these compounds.

Derivatives of this compound have shown notable cytotoxicity against human colorectal cancer cell lines. In a study involving a series of novel acridine-based platinum(II) complexes, the cytotoxic effects were evaluated in HCT 116, SW480, and HT-29 cells. researchgate.net The research compared complexes with an acridine-9-carboxamide (B1655379) chromophore to those with an acridine-9-carboxylate chromophore. The latter group, the acridine-9-carboxylate complexes, generally exhibited a higher cytotoxic effect. researchgate.net This effect was also observed to be dependent on the length of the polymethylene linker chain, suggesting that structural modifications significantly influence the anticancer activity. researchgate.net While both chemo-naïve and chemo-resistant colorectal cancer cells have been studied, the cytotoxic activity of certain inhibitors did not always correlate with the inhibition of WNT-signaling, suggesting the involvement of other cellular targets. oncotarget.com

Table 1: Cytotoxicity of Acridine-Based Platinum(II) Complexes in Colorectal Cancer Cell Lines

| Cell Line | Compound Type | Observation |

|---|---|---|

| HCT 116 | Acridine-9-carboxylate Pt complexes | Higher cytotoxic effect than carboxamide complexes. researchgate.net |

| SW480 | Acridine-9-carboxylate Pt complexes | Higher cytotoxic effect than carboxamide complexes. researchgate.net |

| HT-29 | Acridine-9-carboxylate Pt complexes | Higher cytotoxic effect than carboxamide complexes. researchgate.net |

| HT-29 | WNT-signaling inhibitors (ICG-001, PKF 118) | IC50 values around 3 µM for ICG-001 and 0.3 µM for PKF 118. oncotarget.com |

| DLD-1 | WNT-signaling inhibitors (ICG-001, PKF 118) | Similar IC50 values to those in HT-29 cells. oncotarget.com |

| SW480 | WNT-signaling inhibitors (ICG-001, PKF 118) | Similar IC50 values to those in HT-29 cells. oncotarget.com |

HeLa cervical cancer cells have been a common model for evaluating the cytotoxicity of 9-aminoacridine (B1665356) derivatives. Several studies have reported the potent anticancer activity of these compounds against this cell line. arabjchem.orgresearchgate.netnih.gov For instance, a series of newly synthesized this compound derivatives were tested, with some compounds showing significant cytotoxic effects. arabjchem.org One particular derivative, compound 5b, exhibited a CTC50 (concentration that kills 50% of cells) of 47.50 µg/ml against HeLa cells. arabjchem.org Another study on artemisinin-acridine hybrids found that one hybrid compound was three- and eight-fold more active against HeLa cells than chloroquine (B1663885) and melphalan, respectively. researchgate.net Furthermore, substitutions on the acridine (B1665455) ring have been shown to modulate cytotoxicity; for example, derivatives with 7-F and 9-NH(CH2)2OH substituents showed a small decrease in cytotoxicity compared to the parent compound, while a 7-OMe substituent led to a larger decrease. researchgate.net

Table 2: Cytotoxicity of 9-Aminoacridine Derivatives in HeLa Cervical Cancer Cells

| Compound | Cytotoxicity (CTC50/IC50) | Reference |

|---|---|---|

| Compound 5b | 47.50 µg/ml | arabjchem.org |

| Artemisinin-acridine hybrid 7 | 3-fold more active than chloroquine | researchgate.net |

| Artemisinin-acridine hybrid 7 | 8-fold more active than melphalan | researchgate.net |

| 7-H, 9-NH2 parent compound | Baseline cytotoxicity | researchgate.net |

| 7-F substituted derivative | Small decrease in cytotoxicity | researchgate.net |

| 9-NH(CH2)2OH substituted derivative | Small decrease in cytotoxicity | researchgate.net |

| 7-OMe substituted derivative | Larger decrease in cytotoxicity | researchgate.net |

The anti-proliferative effects of 9-aminoacridine derivatives have been demonstrated in various non-small-cell lung cancer (NSCLC) cell lines, including A549, H460, H2009, and H2030. nih.govresearchgate.net Studies on acridine-based catalytic inhibitors of topoisomerase II have highlighted their potential in treating lung cancer. nih.gov In one study, newly synthesized this compound derivatives were evaluated for their anticancer activity against the A549 cell line. arabjchem.org Among the tested compounds, derivative 5e showed the highest activity with a CTC50 of 100 µg/ml. arabjchem.org Another study focusing on 2-methyl-9-substituted acridines found that compound AS-2 had a CTC50 of 187.5 µg/ml against A549 cells. core.ac.uk Generally, the cytotoxicity of these acridine derivatives was observed to be more potent in the A549 cell line compared to the MCF-7 breast cancer cell line. core.ac.ukencyclopedia.pubmdpi.com

Table 3: Cytotoxicity of 9-Aminoacridine Derivatives in Lung Cancer Cell Lines

| Cell Line | Compound | Cytotoxicity (CTC50) |

|---|---|---|

| A549 | Compound 5e | 100 µg/ml arabjchem.org |

| A549 | Compound AS-2 | 187.5 µg/ml core.ac.uk |

| A549 | Compound AS-1 | 300 µg/ml core.ac.uk |

| A549 | Compound AS-5 | 262.5 µg/ml core.ac.uk |

| H460 | Acridine-based TOPOII inhibitors | Anti-proliferative effect observed nih.gov |

| H2009 | Acridine-based TOPOII inhibitors | Anti-proliferative effect observed nih.gov |

| H2030 | Acridine-based TOPOII inhibitors | Anti-proliferative effect observed nih.gov |

The efficacy of 9-aminoacridine derivatives has also been explored in breast cancer cell lines. A sulfur-containing 9-anilinoacridine (B1211779) analogue, CK0403, demonstrated more potent growth inhibitory activity than its counterpart, CK0402, in several breast cancer cell lines, with the exception of MCF-7. nih.gov CK0403 was particularly effective against estrogen receptor-negative and HER2-overexpressing breast cancer cells. encyclopedia.pubnih.govdntb.gov.ua The most sensitive cell lines to CK0403 were SKBR-3 (HER2-overexpressing) and MDA-MB-231 (estrogen receptor-negative). nih.gov In studies with other derivatives, compound AS-2 showed a CTC50 of 212.5 µg/ml against the MCF-7 cell line. core.ac.uk Other derivatives, AS-1 and AS-5, also showed significant activity against MCF-7 cells with CTC50 values of 237.5 µg/ml and 337.5 µg/ml, respectively. core.ac.uk

Table 4: Cytotoxicity of 9-Aminoacridine Derivatives in Breast Cancer Cell Lines

| Cell Line | Compound | Observation/Cytotoxicity (CTC50) |

|---|---|---|

| MCF-7 | CK0403 | Less potent than CK0402 nih.gov |

| MDA-MB-231 | CK0403 | Highly sensitive nih.gov |

| BT474 | CK0403 | More potent than CK0402 nih.gov |

| SKBR-3 | CK0403 | Highly sensitive nih.gov |

| MCF-7 | Compound AS-2 | 212.5 µg/ml core.ac.uk |

| MCF-7 | Compound AS-1 | 237.5 µg/ml core.ac.uk |

| MCF-7 | Compound AS-5 | 337.5 µg/ml core.ac.uk |

This compound derivatives have shown significant cytotoxicity against various human leukemia cell lines. A series of DNA-threading bis(9-aminoacridine-4-carboxamides) exhibited IC50 values ranging from 99 to 1100 nM in human leukaemic cells. researchgate.net Within this series, the ethylpiperidino derivatives were generally more cytotoxic than the N-methylpiperidin-4-yl series. researchgate.net The well-known anticancer drug amsacrine (B1665488), a 9-anilinoacridine derivative, has been used against acute leukaemia. mdpi.com Research has also explored the modulation of cytotoxicity of other chemotherapeutic agents in leukemia cells. For example, hydroxyurea (B1673989) was shown to modulate the cytotoxicity of ara-C in L1210 and HL-60 cells. nih.gov Furthermore, studies have shown that 9-aminoacridine can induce apoptosis in HL-60 cells. mdpi.com

Table 5: Cytotoxicity of 9-Aminoacridine Derivatives in Human Leukemia Cell Lines

| Cell Line | Compound Series/Type | Cytotoxicity (IC50) |

|---|---|---|

| Human leukaemic cells | bis(9-aminoacridine-4-carboxamides) | 99 to 1100 nM researchgate.net |

| Human leukaemic cells | Ethylpiperidino series | Generally more cytotoxic researchgate.net |

| Human leukaemic cells | N-methylpiperidin-4-yl series | Generally less cytotoxic researchgate.net |

| HL-60 | 9-aminoacridine | Induces apoptosis mdpi.com |

| L1210 | Amsacrine | Antileukemic activity mdpi.com |

In vivo Antitumor Activity in Animal Models

Derivatives of this compound have demonstrated notable antileukemic activity in in vivo studies. Specifically, 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown high levels of in vivo antileukemic activity. nih.govnih.gov This activity is a significant finding in the evaluation of the therapeutic potential of this class of compounds.

The efficacy of this compound derivatives extends to solid tumors, as evidenced by studies using the Lewis lung carcinoma model. nih.gov A key determinant of activity against this solid tumor is the substitution pattern on the acridine ring. nih.gov It has been observed that 5-substituted derivatives bearing electron-withdrawing groups, which ensure the acridine chromophore is uncharged at physiological pH, exhibit in vivo activity against the Lewis lung solid tumor. nih.gov In contrast, acridine-4-carboxamides lacking the 9-amino group have also shown strong antitumor activity against Lewis lung carcinoma. One such derivative, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which lacks the 9-amino group, was found to induce a 100% cure rate in mice with the Lewis lung tumor at its optimal dose. mdpi.com

Cell Cycle Perturbation

The mechanism of action of this compound and its derivatives involves interference with the cell cycle. Dimeric versions of these compounds, specifically bis(9-aminoacridine-4-carboxamides), have been shown to perturb the cell cycle. researchgate.net Some of these agents cause a blockage in the G2/M phase of the cell cycle, a characteristic often associated with topoisomerase poisons. acs.org This effect appears to be dependent on the structure of both the side chains and the linkers connecting the two acridine units. acs.org For instance, a series of bis(9-aminoacridine-4-carboxamides) with N,N-dimethylaminoethyl side chains were found to cause G2/M arrest, while a similar series with ethylmorpholino side chains generally did not affect the cell cycle distribution. acs.org

Antimicrobial Activity

This compound and its derivatives possess significant antimicrobial properties. ontosight.ai They have been shown to be effective against a range of microorganisms, including bacteria and viruses, by interfering with their nucleic acid metabolism. ontosight.airesearchgate.net The planar structure of the acridine ring allows these compounds to intercalate into DNA, disrupting replication and transcription. ontosight.ai

Recent studies have highlighted the potential of 9-aminoacridine (9-AA) as an antimicrobial agent against multidrug-resistant bacteria. asm.orgnih.gov It has demonstrated efficacy against Klebsiella pneumoniae, a significant cause of hospital-acquired infections. asm.orgnih.gov The antimicrobial action of 9-AA in this context is attributed to its interaction with bacterial DNA and the disruption of the proton motive force. asm.orgnih.gov Furthermore, 9-AA has been shown to act synergistically with the antibiotic rifampin, enhancing its effectiveness against drug-resistant strains. asm.orgnih.gov Studies on a series of synthesized 9-aminoacridine derivatives have also confirmed significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus faecalis. researchgate.net

Antibacterial Activity

Derivatives of 9-aminoacridine have demonstrated significant antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The planar structure of these compounds allows them to interact with bacterial DNA, a key factor in their antimicrobial action. researchgate.net

Against Gram-positive Bacteria (Staphylococcus aureus, Streptococcus faecalis)

Studies have shown that newly synthesized 9-aminoacridine derivatives exhibit notable biological activity against Staphylococcus aureus and Streptococcus faecalis. researchgate.net In some cases, illumination with light can considerably enhance the bactericidal activity of certain aminoacridines, leading to a significant decrease in the minimum lethal concentrations required. For instance, the phototoxicity of 9-amino-3-chloroacridine against S. aureus was found to increase by 50-fold upon illumination.

Table 1: In-vitro Photobactericidal Activity of Aminoacridines against Gram-positive Bacteria

| Compound | Organism | Dark MLC (µM) | Light MLC (µM) | Fold Increase in Activity |

|---|---|---|---|---|

| 9-Amino-3-chloroacridine | S. aureus | 500 | 10 | 50 |

| 3,9-Diamino-7-ethoxyacridine | S. aureus | >1000 | 250 | >4 |

| 3,9-Diamino-7-ethoxyacridine | E. faecalis | >1000 | 500 | >2 |

MLC: Minimum Lethal Concentration. Data sourced from Clynick et al.

Against Gram-negative Bacteria (Escherichia coli, Klebsiella pneumoniae)

The antibacterial spectrum of 9-aminoacridine derivatives also extends to Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net Research has demonstrated that 9-aminoacridine (9-AA) on its own has a potent antimicrobial effect on K. pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov Furthermore, 9-AA has been shown to work synergistically with the antibiotic rifampin against multidrug-resistant K. pneumoniae, reducing the occurrence of resistance. nih.govasm.orgnih.govresearchgate.net This synergistic effect is attributed to 9-AA's ability to interact with bacterial DNA and disrupt the proton motive force in K. pneumoniae. nih.govasm.orgnih.govresearchgate.net

**Table 2: Antibacterial Activity of 9-Aminoacridine (9-AA) against *Klebsiella pneumoniae***

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| ATCC 700603 | 8 | 16 |

| XDR-KP 1 | 16 | 32 |

| XDR-KP 2 | 8 | 16 |

| PDR-KP 1 | 16 | 64 |

| PDR-KP 2 | 16 | 32 |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration; XDR: Extensively Drug-Resistant; PDR: Pan-Drug-Resistant. Data sourced from Song et al. nih.gov

Antiviral Activity

The antiviral potential of 9-aminoacridine derivatives has also been a focus of investigation. researchgate.net These compounds are known to possess antiviral properties, which, similar to their other biological activities, are linked to their ability to interact with nucleic acids. ontosight.airesearchgate.net For example, certain platinum (II) and 9-aminoacridine derivatives have been studied for their antiviral activity. google.com The mechanism of action is often attributed to the inhibition of viral replication by interfering with the viral genome. ontosight.ai

Antiprotozoal Activity, including Antimalarial Efficacy

Acridine derivatives have a long history of use in treating protozoal infections, with some showing significant antimalarial activity. researchgate.netceon.rs The antiprotozoal action of these compounds often involves damaging the protozoan's DNA, thereby inhibiting its growth and reproduction.

Specifically in the context of malaria, caused by the protozoan parasite Plasmodium, 9-aminoacridine derivatives have been explored as potential therapeutic agents. nih.gov Mepacrine, a 9-aminoacridine derivative, was widely used as an antimalarial drug during World War II. rsc.org More recent research has focused on synthesizing new 9-aminoacridine derivatives and evaluating their efficacy against chloroquine-resistant strains of P. falciparum. nih.gov Some of these novel compounds have demonstrated potent activity in the low nanomolar range. nih.gov The antimalarial mechanisms of acridine derivatives can be multifaceted, including the inhibition of DNA topoisomerase II in Plasmodium falciparum and interference with hematin (B1673048) formation. mdpi.com

One study highlighted a hybrid compound containing an acridine moiety that was seven times more potent than chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of malaria. mdpi.com

Other Biological Activities

Anti-inflammatory Properties

Beyond their antimicrobial effects, certain 9-aminoacridine derivatives have been investigated for their anti-inflammatory properties. arabjchem.org While 9-aminoacridine itself can have anti-inflammatory effects, its high cytotoxicity is a limiting factor. researchgate.net To address this, novel derivatives have been synthesized to reduce toxicity while retaining anti-inflammatory activity. researchgate.net One such derivative, 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one, exhibited relatively low toxicity and maintained anti-inflammatory effects. researchgate.net Mechanistic studies suggest that this compound exerts its anti-inflammatory action through the NR4A1/Interleukin-10 (IL-10)/suppressors of cytokine signalling 3 (SOCS3) signaling pathway. researchgate.net Another 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), has been shown to reduce levels of the pro-inflammatory cytokine IL-1β. frontiersin.org

Analgesic Properties

The search for novel analgesic agents is a critical area of pharmaceutical research, driven by the need for effective pain management with fewer side effects than current therapies. Within this context, derivatives of 9-aminoacridine have been explored for their antinociceptive, or pain-relieving, effects.

One notable study investigated the analgesic properties of the 9-aminoacridine derivative, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), in murine models. nih.govfrontiersin.orgnih.gov The antinociceptive efficacy of this compound was evaluated using established pain assays, including the hot plate and formalin tests in mice. nih.govnih.gov The results from these preclinical models indicated that ACS-AZ possesses centrally acting analgesic properties. frontiersin.orgdntb.gov.ua

The formalin test, which induces a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase), demonstrated the efficacy of ACS-AZ in both phases. frontiersin.org This suggests that the compound may influence both the direct nerve stimulation and the subsequent inflammatory processes associated with pain. The hot plate test, which measures the response to thermal stimuli, further corroborated the central analgesic action of the derivative. frontiersin.orgdntb.gov.ua

Further investigation into the mechanism of action revealed that the antinociceptive effect of ACS-AZ is mediated, at least in part, by the opioid system. frontiersin.orgnih.gov Pre-treatment of the animal models with naloxone, a non-selective opioid receptor antagonist, significantly reversed the analgesic effects of ACS-AZ. frontiersin.org This finding points towards an interaction of the 9-aminoacridine derivative with opioid receptors, which are key targets for many potent analgesics. Specifically, the study suggested the involvement of µ1-opioid receptors in the analgesic action of ACS-AZ. frontiersin.orgnih.gov

Table 1: Analgesic Activity of a 9-Aminoacridine Derivative in Preclinical Models

| Compound | Test Model | Key Finding | Implied Mechanism |

|---|---|---|---|

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Formalin Test (mice) | Effective in both early and late phases of pain response. frontiersin.org | Central analgesic action. frontiersin.org |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Hot Plate Test (mice) | Demonstrated central analgesic activity. frontiersin.orgdntb.gov.ua | Central nervous system involvement. |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Formalin Test with Naloxone (mice) | Analgesic effect reversed by opioid antagonist. frontiersin.org | Mediated by µ1-opioid receptors. frontiersin.orgnih.gov |

Potential as Anti-Alzheimer Agents via Acetylcholinesterase and Butyrylcholinesterase Inhibition

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. A key pathological feature of Alzheimer's is the deficit in the neurotransmitter acetylcholine, which is broken down by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Consequently, the inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Derivatives of 9-aminoacridine have been extensively studied as potent inhibitors of both AChE and BuChE. nih.govnih.gov

The acridine-based structure is a well-established pharmacophore for cholinesterase inhibition. nih.gov Tacrine, a 9-aminoacridine derivative, was the first cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease. nih.gov Building on this, numerous studies have synthesized and evaluated novel 9-aminoacridine derivatives with the aim of improving efficacy and selectivity. nih.govnih.gov

In one such study, a series of 9-aminoacridine derivatives (RM1-RM6) were synthesized and their inhibitory potential against AChE and BuChE was investigated. nih.govnih.gov The results demonstrated that these compounds exhibited significant inhibitory activity against both enzymes. nih.gov Notably, all the synthesized derivatives showed more potent inhibition of BuChE compared to AChE. nih.gov When compared to the standard drug galantamine, all the derivatives displayed superior activity against both enzymes. nih.gov Furthermore, with the exception of one derivative (RM4), all compounds showed better inhibitory results than tacrine. nih.govnih.gov

Another study focused on 9-substituted acridine derivatives and confirmed that these compounds can act as effective inhibitors of both AChE and BuChE. researchgate.net These findings underscore the potential of the 9-aminoacridine scaffold in the design of new anti-Alzheimer's agents. nih.govresearchgate.net

Table 2: Cholinesterase Inhibitory Activity of 9-Aminoacridine Derivatives

| Compound | Target Enzyme | IC50 (nmol/L) | Reference |

|---|---|---|---|

| RM1 | AChE | 0.005 | nih.gov |

| RM1 | BuChE | 0.007 | nih.gov |

| RM2 | AChE | 0.0004 | nih.gov |

| RM2 | BuChE | 0.003 | nih.gov |

| RM3 | AChE | 0.001 | nih.gov |

| RM3 | BuChE | 0.005 | nih.gov |

| RM4 | AChE | 0.006 | nih.gov |

| RM4 | BuChE | 0.0715 | nih.gov |

| RM5 | AChE | 0.004 | nih.gov |

| RM5 | BuChE | 0.006 | nih.gov |

| RM6 | AChE | 0.002 | nih.gov |

| RM6 | BuChE | 0.004 | nih.gov |

IC50: The half maximal inhibitory concentration.

Modulation of Prion Disease

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.net The accumulation of PrPSc in the brain leads to neuronal loss and spongiform changes. Currently, there are no effective therapies for prion diseases. uniroma1.it Acridine derivatives, including 9-aminoacridines, have been identified as a class of compounds with anti-prion activity. researchgate.netuniroma1.it

The anti-prion properties of these compounds are thought to stem from their ability to interfere with the conversion of PrPC to PrPSc. uniroma1.it Quinacrine, an antimalarial drug and a 9-aminoacridine derivative, was one of the first compounds in this class to be investigated for its anti-prion effects. uniroma1.it It was found to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cells. uniroma1.it

Subsequent research has focused on synthesizing and evaluating novel 9-aminoacridine derivatives to improve their anti-prion potency and to understand their structure-activity relationships. researchgate.net A study involving a library of variously substituted 9-aminoacridine compounds screened for their bioactivity against PrPSc accumulation in a cell model of prion replication revealed important structural insights. researchgate.net The efficacy of these compounds was found to be influenced by the substituents on both the distal tertiary amine and the acridine heterocycle. researchgate.net

For instance, modifications to the side chain attached to the 9-amino position and the substitution pattern on the acridine ring were shown to impact the anti-prion activity. researchgate.net Some derivatives demonstrated significantly improved bioactivity, being approximately 40-fold more effective than earlier compounds in inhibiting the replication of the infectious prion isoform. researchgate.net While many of these studies have been conducted in vitro, they provide a strong rationale for the further development of 9-aminoacridine derivatives as potential therapeutic agents for prion diseases. researchgate.netuniroma1.it However, it is important to note that while some compounds have shown promise in cell culture models, translating this efficacy to animal models has been challenging, and to date, no 9-aminoacridine derivative has proven to be a cure for prion disease in vivo. uniroma1.itucl.ac.uk

Table 3: Preclinical Anti-Prion Activity of 9-Aminoacridine Derivatives

| Compound Class | Model System | Key Finding | Reference |

|---|---|---|---|

| Quinacrine | Scrapie-infected neuroblastoma cells | Inhibited PrPSc formation. uniroma1.it | uniroma1.it |

| Substituted 9-aminoacridines | Cell model of prion replication | Efficacy influenced by substituents on the distal tertiary amine and acridine heterocycle. researchgate.net | researchgate.net |

| Quinacrine analogues | Scrapie-infected neuroblastoma cells | Some derivatives showed an EC50 of 0.4 µM, with reduced cytotoxicity compared to quinacrine. uniroma1.it | uniroma1.it |

EC50: The half maximal effective concentration.

Structure Activity Relationships Sar and Rational Drug Design for 9 Aminoacridine 4 Carboxamide

Computational Modeling and Molecular Mechanics Calculations

Conformational Flexibility Analysis

The conformational flexibility of the 9-Aminoacridine-4-carboxamide structure, particularly its side chain, is a key factor in its interaction with DNA. This flexibility allows the molecule to adopt an optimal orientation for binding and subsequent biological effects.

Crystal structure analyses of this compound derivatives complexed with DNA have provided significant insights into their conformational state upon binding. oup.comoup.com A notable feature is the near-planarity of the carboxamide group with the acridine (B1665455) chromophore. oup.comoup.com This planarity is stabilized by an internal hydrogen bond between the carbonyl oxygen of the carboxamide and the protonated nitrogen atom (N10) of the acridine ring. oup.comoup.com This interaction brings the carboxamide group to lie within approximately 14° of the acridine plane. oup.com

Despite this planarity, the side chain retains significant flexibility. In the absence of a protonated N10, the side chain can rotate by about 180°. nih.gov This inherent flexibility is thought to be crucial for its ability to form specific hydrogen-bonding interactions within the major groove of DNA. nih.govmdpi.com The two-methylene group linker between the carboxamide nitrogen and the terminal amino group is also a critical structural feature, allowing the side chain to adopt an extended conformation necessary for its interactions. oup.comnih.gov

| Feature | Conformational Detail | Significance |

| Carboxamide Group | Lies nearly co-planar with the acridine ring system. oup.comoup.com | Stabilized by an internal hydrogen bond to the protonated acridine N10. oup.com |

| Side Chain Orientation | Protrudes from the acridine core, with rotational freedom. nih.gov | Allows for optimal positioning within the DNA major groove. mdpi.com |

| Internal H-Bond | Forms between the carboxamide carbonyl oxygen and the protonated N10. oup.com | Constrains the planarity of the carboxamide relative to the acridine ring. |

| Flexibility | The side chain can rotate significantly, especially if N10 is not protonated. nih.gov | Essential for achieving specific hydrogen bond contacts with DNA bases. mdpi.com |

Prediction of DNA Interaction Models

The primary mechanism of action for this compound is its intercalation into DNA, which subsequently poisons topoisomerase II enzymes. oup.comontosight.ai Predictive models based on crystallographic and theoretical studies detail a specific and sophisticated binding mode.

The dominant interaction model predicts that the planar acridine chromophore intercalates, or inserts itself, between the base pairs of the DNA double helix. oup.comontosight.ai These compounds show a marked preference for intercalating at GC-rich sequences, particularly at CpG dinucleotide steps. oup.comnih.gov Upon intercalation, the long axis of the acridine ring is aligned with the long axis of the DNA base pairs.

Once the chromophore is intercalated, the attached 4-carboxamide side chain is positioned within the major groove of the DNA. oup.comoup.com This positioning is critical for the stability and specificity of the binding. The model predicts that the side chain forms specific hydrogen bonds with the DNA. For instance, the protonated terminal dimethylamino group can make hydrogen-bonding interactions with the O6 and N7 atoms of a guanine (B1146940) base. oup.com Furthermore, the carboxamide NH group itself can form a water-mediated hydrogen bond to a phosphate (B84403) group of the DNA backbone. oup.comnih.gov

This "threading" model, where the chromophore intercalates and the side chain locks into the major groove, provides a molecular rationale for the compound's biological activity. oup.comresearchgate.net Theoretical evaluations have corroborated that the compound should exhibit specificity for interaction with the major groove at GC sequences. nih.gov The precise nature of these interactions, particularly the hydrogen bonds formed by the side chain, is believed to be what the topoisomerase II enzyme recognizes in the ternary drug-DNA-enzyme complex. oup.com

| Interaction Component | Predicted DNA Target | Details of Interaction |

| Acridine Chromophore | CpG dinucleotide steps. oup.com | Intercalates between the guanine and cytosine bases. oup.com |

| 4-Carboxamide Side Chain | Major groove of DNA. oup.comoup.com | Lies in the major groove, oriented towards the 3' direction. nih.gov |

| Terminal Amino Group | Guanine base (G2). oup.com | Forms hydrogen bonds with O6 and N7 atoms of guanine. oup.com |

| Carboxamide NH Group | Phosphate backbone. oup.comnih.gov | Forms a bridging hydrogen bond via a water molecule to a guanine phosphate group. oup.com |

Advanced Research Techniques and Methodologies Applied to 9 Aminoacridine 4 Carboxamide Studies

X-ray Crystallography of DNA Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of 9-Aminoacridine-4-carboxamide and its analogues when bound to DNA. These studies have provided atomic-level detail of the intercalation process and the specific molecular interactions that stabilize the complex.

High-resolution crystal structures have been solved for various this compound derivatives complexed with DNA oligonucleotides, most commonly the self-complementary hexanucleotide d(CGTACG)2. For instance, the complex of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide with d(CGTACG)2 was solved to a resolution of 1.6 Å. nih.govnih.gov In this structure, the acridine (B1665455) ring of the compound intercalates between the C-G base pairs at each end of the DNA duplex. nih.gov The side chain of the molecule lies in the major groove of the DNA, where the protonated dimethylamino group forms crucial hydrogen bonds with the O6 and N7 atoms of a guanine (B1146940) base. nih.govoup.com

Another study on a derivative, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, also showed intercalation at the CpG steps, with the side chain occupying the major groove. nih.govgenscript.com In this complex, which was resolved to 1.8 Å, the protonated morpholino nitrogen interacts with the N7 and O6 atoms of guanine G2. nih.govgenscript.com Furthermore, a water molecule often plays a bridging role, forming hydrogen bonds between the 4-carboxamide group of the drug and a phosphate (B84403) group of the DNA backbone. nih.govnih.govrcsb.org

These crystallographic studies have also revealed significant conformational changes in the DNA upon drug binding. Intercalation typically causes an unwinding of the DNA helix at the binding site and can induce changes in the sugar-pucker conformation of the deoxyribose units. nih.govgenscript.com For example, in one complex, the cytosine sugar ring adopts a C3'-endo conformation to avoid steric hindrance with the intercalated acridine ring. nih.gov

The detailed structural information obtained from X-ray crystallography has been fundamental in rationalizing the structure-activity relationships observed for this class of compounds, linking specific interactions to their biological effects, such as the inhibition of topoisomerase II. nih.govnih.govoup.com

Table 1: Crystallographic Data for this compound Derivative-DNA Complexes

| Derivative | DNA Sequence | Resolution (Å) | Space Group | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | d(CGTACG)2 | 1.6 | P64 | Intercalation at CpG steps; side chain in major groove with H-bonds to guanine. | nih.govnih.gov |

| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide | d(CGTACG)2 | 1.8 | P64 | Intercalation at CpG steps; disordered morpholino group interacts with guanine. | nih.govgenscript.com |

| 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide | d(CGTACG)2 | 1.55 | P64 | 5-substituent enhances stacking interactions with cytosine. | rcsb.org |

| bis(this compound) with six-carbon linker | d(CGTACG)2 | 1.7 | Non-covalent cross-linking of two DNA duplexes. | nih.govacs.orgresearchgate.netmdpi.com | |

| 9-amino-[N-(2-dimethylamino)butyl]acridine-4-carboxamide | d(CG5BrUACG)2 | 1.6 | C222 | Forms a novel intercalation motif involving four DNA duplexes. | researchgate.netarabjchem.org |

DNA Microarray Analysis for Gene Expression Profiling

DNA microarray technology has been employed to investigate the global effects of this compound derivatives on gene expression within cancer cells. This powerful technique allows for the simultaneous monitoring of the expression levels of thousands of genes, providing a comprehensive picture of the cellular response to the compound.

A study utilizing DNA microarray analysis on approximately 6000 genes examined the effects of a series of DNA-threading bis(9-aminoacridine-4-carboxamides) in human leukaemia cells. nih.gov The results revealed that at equitoxic doses, these compounds significantly perturbed transcription, leading to both the up- and down-regulation of hundreds of genes 24 hours after exposure. nih.gov

Cluster analysis of the gene expression data segregated the compounds into two main groups based on their transcriptional profiles. nih.gov One group of compounds, characterized by morpholino sidechains, induced a marked up-regulation of genes involved in transcription, suggesting that the primary target for this group is the transcription machinery itself. nih.gov The second group, which included derivatives with piperidine (B6355638) sidechains, predominantly up-regulated genes associated with protein modification processes. nih.gov This finding implies an alternative or additional mechanism of action, potentially involving the poisoning of topoisomerase enzymes. nih.gov

Interestingly, another study identified 9-aminoacridine (B1665356) as a non-specific inducer of gene expression. ijpsonline.com It was found to cause a massive upregulation and downregulation of a wide range of seemingly unrelated genes, including a significant increase in the transcript levels of a transfected F508del-CFTR gene. ijpsonline.com This suggests that the compound can have broad, global effects on gene transcription, possibly through mechanisms like DNA threading that alter chromatin structure. ijpsonline.com

Table 2: Summary of DNA Microarray Findings for this compound Derivatives

| Compound Class | Cell Line | Key Gene Expression Changes | Implied Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| bis(9-aminoacridine-4-carboxamides) with morpholino sidechains | Human Leukaemia | Marked up-regulation of transcription gene set. | Inhibition of transcription machinery. | nih.gov |

| bis(9-aminoacridine-4-carboxamides) with piperidine sidechains | Human Leukaemia | Dominated by up-regulation of protein modification process genes. | Involvement of topoisomerase poisoning. | nih.gov |

| 9-aminoacridine | CFBE41o- | Massive and general up- and down-regulation of numerous genes. | General inducer of gene transcription, possibly via DNA threading. | ijpsonline.com |

Circular Dichroism Spectroscopy for DNA Interaction Analysis